molecular formula C3H4N4O B2815648 1-Methyl-1h-tetrazole-5-carbaldehyde CAS No. 37468-62-5

1-Methyl-1h-tetrazole-5-carbaldehyde

Cat. No.: B2815648
CAS No.: 37468-62-5
M. Wt: 112.092
InChI Key: OIRFPYLJEYADCW-UHFFFAOYSA-N
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Description

1-Methyl-1h-tetrazole-5-carbaldehyde is an organic compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1h-tetrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-methyltetrazole with formylating agents under controlled conditions. For instance, the reaction of 1-methyltetrazole with formic acid or formic acid derivatives can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1h-tetrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-1h-tetrazole-5-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1h-tetrazole-5-carbaldehyde is primarily related to its ability to interact with various molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, making it a versatile pharmacophore in medicinal chemistry. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts .

Comparison with Similar Compounds

  • 1-Phenyltetrazole-5-carbaldehyde
  • 1-Methyltetrazole-5-carboxylic acid
  • 1-Methyltetrazole-5-methanol

Comparison: 1-Methyl-1h-tetrazole-5-carbaldehyde is unique due to the presence of both the tetrazole ring and the aldehyde functional groupFor instance, 1-Methyltetrazole-5-carboxylic acid lacks the aldehyde group, which limits its reactivity in certain chemical transformations .

Properties

IUPAC Name

1-methyltetrazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c1-7-3(2-8)4-5-6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRFPYLJEYADCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37468-62-5
Record name 1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde
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